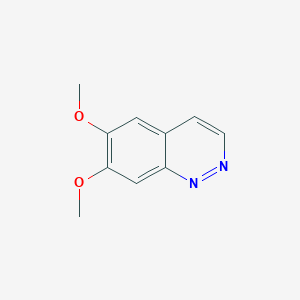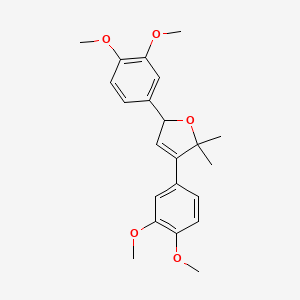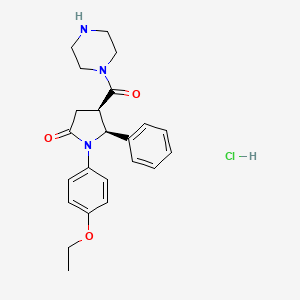
1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione is a compound that features a pyrrole ring attached to a piperidine-2,4-dione structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and piperidine rings in its structure makes it a versatile scaffold for the development of new bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione typically involves the reaction of a pyrrole derivative with a piperidine-2,4-dione precursor. One common method is the condensation of 1H-pyrrole-2-carbaldehyde with piperidine-2,4-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The carbonyl groups in the piperidine-2,4-dione moiety can be reduced to form hydroxyl derivatives.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction of the piperidine-2,4-dione moiety can produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine-2,4-dione moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2,5-dione: Similar to 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione but lacks the piperidine ring.
Piperidine-2,4-dione: Similar but lacks the pyrrole ring.
Pyrrole-2-carbaldehyde: Contains the pyrrole ring but lacks the piperidine-2,4-dione moiety.
Uniqueness: this compound is unique due to the combination of both pyrrole and piperidine-2,4-dione rings in its structure.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-(1H-pyrrol-2-ylmethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O2/c13-9-3-5-12(10(14)6-9)7-8-2-1-4-11-8/h1-2,4,11H,3,5-7H2 |
InChI-Schlüssel |
KYPDYZXBYWZTTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)CC1=O)CC2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




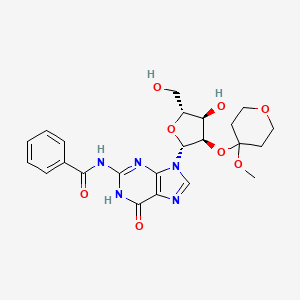
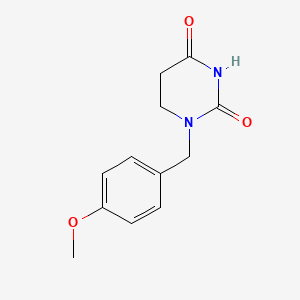
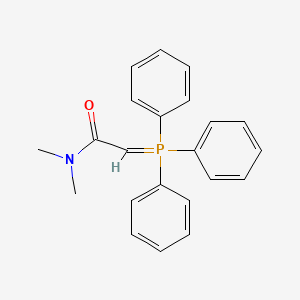
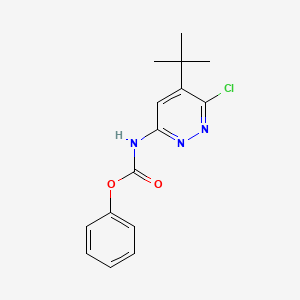
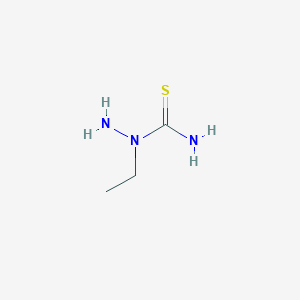
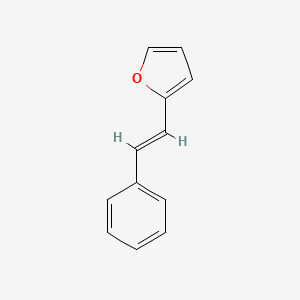

![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)

